N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide
Overview
Description
“N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide” is a stabilizer that inhibits the aggregation of anilines . It is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .
Synthesis Analysis
The synthesis of “N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide” involves two steps. The first step is the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde. This forms a dimer interface, which is a crucial part of the synthesis process .Molecular Structure Analysis
The molecular formula of “N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide” is C9H8F3NO . It has an average mass of 203.161 Da and a monoisotopic mass of 203.055801 Da .Physical and Chemical Properties Analysis
“N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide” has a density of 1.3±0.1 g/cm3, a boiling point of 299.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 45.5±0.3 cm3, and it has 2 H bond acceptors and 1 H bond donor .Future Directions
Mechanism of Action
Target of Action
CBDivE_004634, also known as N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide, primarily targets the G protein-coupled receptor 55 (GPR55) and transient receptor potential vanilloid type 1 (TRPV1) channels . These receptors play a significant role in maintaining neuronal excitability .
Mode of Action
CBDivE_004634 acts as an antagonist to GPR55 . By inhibiting intracellular calcium release, it decreases excitatory currents and seizure activity . It also acts as a TRPV1 agonist, rapidly desensitizing the function of the TRPV1 channel . The resultant decrease in extracellular calcium influx reduces neurotransmission .
Biochemical Pathways
The compound’s interaction with GPR55 and TRPV1 affects several biochemical pathways. It modulates intracellular calcium via GPR55 and extracellular calcium influx through TRPV1 channels . This modulation leads to a decrease in neuronal hyperexcitability, which is often associated with seizure activity .
Result of Action
The molecular and cellular effects of CBDivE_004634’s action primarily involve the reduction of neuronal hyperexcitability . By modulating calcium influx through GPR55 and TRPV1, it can decrease excitatory currents and potentially reduce seizure activity .
Properties
IUPAC Name |
N-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-10(21)19-12-5-7-14(8-6-12)24(22,23)20-13-4-2-3-11(9-13)15(16,17)18/h2-9,20H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOWEUYZXZBVRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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